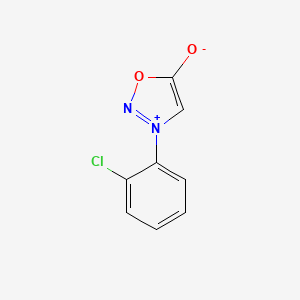

Sydnone, 3-(o-chlorophenyl)-

Description

Historical Discovery and Early Structural Elucidations of Sydnones

The journey into the chemistry of sydnones began in 1935 at the University of Sydney, where John Campbell Earl and Alan W. Mackney first synthesized the parent compound, N-phenylsydnone. wikipedia.orgnih.govresearchgate.net The name "sydnone" itself is a tribute to its place of discovery, a combination of "Sydney" and "lactone." neliti.com Their method involved the cyclodehydration of N-nitroso-N-phenylglycine using acetic anhydride. wikipedia.orgneliti.com

Initially, Earl and Mackney proposed a bicyclic structure for the resulting stable, crystalline product. neliti.compsu.edu This early hypothesis suggested a highly strained and unstable fused ring system, which was met with skepticism. neliti.com Subsequent research by Baker, Ollis, and Poole in 1946 led to a pivotal revision of this structure. neliti.com They argued against the bicyclic model and instead proposed that sydnones were best represented as monocyclic, five-membered rings. neliti.compsu.edu Their work established that sydnones are resonance hybrids of numerous zwitterionic forms, a concept that was crucial for understanding their unique properties. psu.edu To describe the dipolar nature of these and similar compounds, Baker, Ollis, and Poole coined the term "mesoionic" in 1946. neliti.com

Defining Characteristics of Mesoionic Compounds: The Sydnone (B8496669) Ring System

Sydnones are the most extensively studied members of the mesoionic compound family. wikipedia.orgneliti.comijcrt.orgjocpr.com Mesoionic compounds are defined as planar, five- or six-membered heterocyclic betaines that cannot be represented by a single covalent structure. neliti.compsu.edujocpr.com Instead, they are depicted as having delocalized positive and negative charges. wikipedia.orgneliti.comijcrt.orgresearchgate.net In the sydnone ring system, the positive charge is shared among the atoms of the 1,2,3-oxadiazole (B8650194) ring, while the negative charge is primarily located on the exocyclic oxygen atom at the C-5 position. neliti.comijcrt.orgresearchgate.net

Sydnones are often described as pseudo-aromatic heterocyclic molecules. neliti.comijcrt.orgresearchgate.netslideshare.net Their structure is planar and contains a cyclic array of p-orbitals with six delocalized π-electrons, consistent with Hückel's rule for aromaticity (4n+2 electrons). psu.eduresearchgate.netstackexchange.com This aromatic character is supported by their considerable resonance energy and planar geometry, which has been confirmed by X-ray analysis. researchgate.net

However, the classification of sydnones as truly aromatic is a subject of ongoing discussion. stackexchange.comuga.edu Some computational studies have suggested that sydnones are nonaromatic, arguing that they are better described as being well-stabilized by electron and charge delocalization within two distinct regions of the molecule. wikipedia.orgstackexchange.com Other analyses describe the ring as semiaromatic, with conjugation occurring primarily over the N(2)-N(3)-C(4)-C(5) portion of the ring. researchgate.net This unique electronic structure contributes to their distinct chemical reactivity.

A defining feature of sydnones is that their true electronic structure cannot be depicted by a single Lewis structure. psu.edulibretexts.orgwikipedia.org They are best represented as a resonance hybrid of multiple canonical forms. researchgate.netresearchgate.netunina.it These resonance structures illustrate the delocalization of π-electrons and formal charges across the heterocyclic system. wikipedia.orgresearchgate.net

This inherent charge separation results in a significant dipolar nature. neliti.comijcrt.org Experimental measurements confirm this, showing that sydnones possess large dipole moments, typically in the range of 5 to 7 Debye (D). neliti.compsu.edu Studies on various N-substituted sydnones have shown that the negative pole of the dipole is directed towards the exocyclic carbonyl oxygen atom. psu.edu

Table 1: Dipole Moments of Selected Sydnone Derivatives

| Compound | Dipole Moment (D) |

| N-phenylsydnone | 6.48 |

| N-p-chlorophenylsydnone | 5.01 |

| N-p-tolylsydnone | 6.89 |

| N-cyclohexylsydnone | 6.7 |

| This table presents the experimentally measured dipole moments for several sydnone derivatives, highlighting the significant polarity of the sydnone ring system. psu.edu |

The delocalized electronic system of the sydnone ring results in a specific and predictable charge distribution, which governs its reactivity. The exocyclic oxygen atom (often designated O6) bears a high degree of negative charge, making the C5-O6 bond a highly polar "pseudo-carbonyl" group. neliti.comijcrt.orgresearchgate.netresearchgate.net

Conversely, the C-4 position of the sydnone ring is characterized by high electron density. neliti.comijcrt.orgresearchgate.net This makes the C-4 carbon atom nucleophilic and the attached hydrogen atom (if present) acidic. neliti.comresearchgate.netslideshare.net Consequently, the C-4 position is susceptible to electrophilic substitution reactions, a key aspect of sydnone chemistry. neliti.comijcrt.orgresearchgate.netcore.ac.uk

The positive charge is delocalized across the heterocyclic ring atoms. neliti.com Theoretical calculations indicate that the C5 atom carries a partial positive charge. researchgate.net The nitrogen atom at the N-3 position also bears a significant portion of the positive charge, particularly when substituted with an electron-withdrawing group like a phenyl ring. researchgate.net More detailed calculations have summarized the net atomic charges as being neutral for N2 and N3, positive for C5, and negative for O1, C4, and the exocyclic O6. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)oxadiazol-3-ium-5-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-3-1-2-4-7(6)11-5-8(12)13-10-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKDTVZBSYUBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+]2=NOC(=C2)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200299 | |

| Record name | 3-(o-Chlorophenyl)sydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5226-48-2 | |

| Record name | 3-(o-Chlorophenyl)sydnone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sydnone, 3-(o-chlorophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(o-Chlorophenyl)sydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROPHENYL)SYDNONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA4H494UEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural and Electronic Characteristics of Sydnones with Ortho Chlorophenyl Substituents

Conformational and Electronic Impact of the o-Chlorophenyl Group on the Sydnone (B8496669) Nucleus

The presence of a chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance, which restricts the free rotation of the aryl group around the C-N single bond connecting it to the sydnone nucleus. This restricted rotation leads to a non-planar conformation where the phenyl ring is twisted out of the plane of the sydnone ring. X-ray diffraction studies on analogous ortho-substituted 3-arylsydnones have confirmed this non-planar arrangement. For instance, in 3-(2-fluorophenyl)sydnone, the dihedral angle between the sydnone and phenyl rings is approximately 35.6°. mdpi.com A similar or even larger dihedral angle would be expected for 3-(o-chlorophenyl)sydnone due to the larger van der Waals radius of chlorine compared to fluorine.

The electronic properties of the sydnone ring are influenced by the interplay of inductive and resonance effects from the o-chlorophenyl substituent. libretexts.org

Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the phenyl ring through the sigma bond network. lasalle.edulibretexts.org This electron-withdrawing inductive effect is then transmitted to the sydnone nucleus via the N-3 atom. The sydnone ring itself is known to have an electron-withdrawing nature, which deactivates the attached aryl ring toward electrophilic substitution. researchgate.net The additional -I effect of the chlorine atom further enhances this deactivation.

The sydnone ring is a mesoionic, pseudo-aromatic system with delocalized π-electrons. neliti.comijcrt.org The N-3 atom bears a significant partial positive charge. researchgate.net The net electronic effect of the o-chlorophenyl group is a withdrawal of electron density, which impacts the charge distribution and reactivity of the sydnone ring. This electronic influence can be probed by spectroscopic methods and is reflected in the chemical shifts and vibrational frequencies of the molecule.

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to elucidate the detailed structural and electronic features of 3-(o-chlorophenyl)sydnone.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of 3-(o-chlorophenyl)sydnone. The chemical shifts provide insight into the electronic environment of each nucleus.

¹H NMR: The proton on the C-4 position of the sydnone ring is highly characteristic, typically appearing as a singlet in the range of δ 6.8-7.2 ppm. ijcrt.orgresearchgate.net The aromatic protons of the o-chlorophenyl group would exhibit complex splitting patterns (multiplets) in the typical aromatic region (δ 7.0-8.0 ppm) due to spin-spin coupling.

¹³C NMR: The carbon atoms of the sydnone ring have distinct chemical shifts. The C-4 carbon typically resonates at approximately δ 95-97 ppm, while the exocyclic carbonyl carbon (C-5) appears significantly downfield, around δ 168-173 ppm. mdpi.comijcrt.orgineosopen.org The signals for the carbons of the o-chlorophenyl ring would appear in the aromatic region (δ 115-140 ppm), with the carbon directly attached to the chlorine atom showing a characteristic shift.

The following table summarizes the expected NMR chemical shifts for 3-(o-chlorophenyl)sydnone, based on data from analogous compounds like 3-(2-fluorophenyl)sydnone and general spectroscopic principles. mdpi.comijcrt.org

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Sydnone H-4 | ~6.8 - 7.2 | Singlet (s) |

| ¹H | Aryl Protons | ~7.3 - 7.8 | Multiplet (m) |

| ¹³C | Sydnone C-4 | ~97 | |

| ¹³C | Sydnone C-5 (C=O) | ~168 | |

| ¹³C | Aryl C-1' (C-N) | ~123 | |

| ¹³C | Aryl C-2' (C-Cl) | ~130-135 | |

| ¹³C | Aryl C-3' to C-6' | ~125-134 |

IR spectroscopy is particularly useful for identifying the characteristic functional groups within the molecule. The most prominent feature in the IR spectrum of a sydnone is the intense absorption band corresponding to the stretching vibration (ν) of the exocyclic carbonyl group (C=O) at the C-5 position.

For 3-aryl sydnones, this band typically appears in the range of 1730-1758 cm⁻¹. This high frequency is indicative of a carbonyl group with significant double-bond character, although it is slightly lower than that of simple esters due to the unique electronic nature of the mesoionic ring. ijcrt.org Another characteristic, though weaker, absorption is the C-H stretching of the proton at the C-4 position, which is found around 3150-3180 cm⁻¹. ijcrt.orgresearchgate.net Other bands corresponding to the C=N and N-N bonds of the heterocyclic ring, as well as C=C stretching vibrations of the aromatic ring, are expected in the fingerprint region (below 1600 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| ν(C-H) | Sydnone C4-H | ~3150 - 3180 | Medium-Weak |

| ν(C-H) | Aryl C-H | ~3050 - 3100 | Medium-Weak |

| ν(C=O) | Sydnone C5=O | ~1730 - 1758 | Strong, Sharp |

| ν(C=C), ν(C=N) | Ring Stretching | ~1450 - 1600 | Medium-Variable |

| ν(C-Cl) | Aryl C-Cl | ~750 - 800 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Sydnones are chromophoric and typically exhibit a strong absorption maximum (λ_max) in the ultraviolet region, between 290 and 340 nm. neliti.com This absorption is considered a hallmark of the sydnone's pseudo-aromatic character and is attributed primarily to a π → π* transition within the delocalized π-system of the heterocyclic ring. neliti.comwikipedia.orglibretexts.org

The o-chlorophenyl substituent acts as an auxochrome, modifying the absorption profile of the sydnone chromophore. The electronic transitions associated with the benzene (B151609) ring (π → π) can overlap or interact with those of the sydnone ring. A weaker absorption, corresponding to an n → π transition involving the non-bonding electrons of the oxygen atoms, may also be observed at longer wavelengths, but is often obscured by the more intense π → π* band. wikipedia.org The exact position and intensity of the absorption bands are sensitive to solvent polarity. electrochemsci.org

| Electronic Transition | Chromophore | Expected λ_max (nm) | Description |

|---|---|---|---|

| π → π | Sydnone Ring | ~290 - 340 | High-intensity absorption characteristic of the pseudo-aromatic system. |

| π → π | Aryl Ring | ~250 - 270 | Transitions characteristic of the substituted benzene ring, may overlap with the sydnone absorption. |

| n → π | Carbonyl Group | >300 | Low-intensity, often forbidden transition, may appear as a shoulder on the main π → π band. |

Insights from Solid-State Structural Analysis: X-ray Diffraction

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive data on bond lengths and angles, which are fundamental to understanding the electronic structure and bonding characteristics of a molecule. For sydnones, this technique is crucial for validating their mesoionic nature, where positive and negative charges are delocalized across the heterocyclic ring and the exocyclic oxygen atom.

Bond Lengths and Angles Indicating Mesoionic Character

The mesoionic, or zwitterionic, character of sydnones is evident in the bond lengths within the 1,2,3-oxadiazole (B8650194) ring, which are intermediate between typical single and double bonds. This suggests a delocalized π-electron system, a hallmark of aromaticity and mesoionic compounds. neliti.comias.ac.inwikipedia.org

Analysis of a closely related ortho-substituted compound, 3-(2-acetamidophenyl)sydnone, provides specific crystallographic data that illuminates the bonding within the sydnone core. nih.gov The bond distances within the sydnone ring of this molecule are comparable to those observed in other aryl-substituted sydnones. nih.gov

The key bond lengths in the sydnone ring are neither pure single nor pure double bonds, but rather have intermediate values. For instance, the N-N and N-C bonds are shorter than typical single bonds, indicating partial double bond character due to electron delocalization. Conversely, the C-C bond within the ring is also of an intermediate length. This distribution of electron density, where no single Lewis structure can accurately represent the molecule, is the defining feature of mesoionic compounds. wikipedia.orgijcrt.org The delocalization results in a positively charged ring balanced by a negative charge on the exocyclic oxygen atom. ijcrt.orginnovareacademics.in

| Bond | Measured Bond Length (Å) | Typical Single Bond (Å) | Typical Double Bond (Å) |

|---|---|---|---|

| O1-N2 | 1.4158 (12) | ~1.43 (C-O) | ~1.23 (C=O) |

| N2-N3 | 1.3289 (12) | ~1.45 (N-N) | ~1.25 (N=N) |

| N3-C4 | 1.3653 (14) | ~1.47 (C-N) | ~1.29 (C=N) |

| C4-C5 | 1.4116 (15) | ~1.54 (C-C) | ~1.34 (C=C) |

| C5-O1 | 1.3813 (13) | ~1.43 (C-O) | ~1.23 (C=O) |

The internal bond angles of the five-membered ring also deviate from those of classical saturated or unsaturated heterocyclic compounds, accommodating the strain and electronic requirements of the delocalized system. The planarity of the sydnone ring is another key feature confirmed by X-ray diffraction, which is a prerequisite for aromatic-like electron delocalization. nih.gov

Crystallographic Evidence for Exocyclic Double Bond Character

A significant aspect of the sydnone structure is the nature of the bond between the C5 carbon and the exocyclic oxygen atom (O6). While mesoionic resonance structures often depict a single bond with a formal negative charge on the oxygen, crystallographic data consistently point to a bond length that is much closer to a standard carbon-oxygen double bond (C=O). core.ac.uk

In the crystal structure of 3-(2-acetamidophenyl)sydnone, the exocyclic C5=O6 bond distance is 1.2181 (12) Å. nih.gov This value is significantly shorter than a typical C-O single bond (~1.43 Å) and falls squarely within the expected range for a C=O double bond, as seen in ketones and esters. innovareacademics.in X-ray analyses of various other 3-substituted sydnones corroborate this finding, with reported C=O bond lengths typically ranging from 1.19 Å to 1.22 Å. neliti.cominnovareacademics.in

This short bond length provides strong evidence that despite the significant negative charge delocalized onto the exocyclic oxygen, the bond retains a high degree of double bond character. neliti.comijcrt.org This dual nature—a polarized bond with significant double bond character—is a key feature of the sydnone system's unique reactivity and physicochemical properties.

| Compound | C5=O6 Bond Length (Å) | Reference |

|---|---|---|

| 3-(2-acetamidophenyl)sydnone | 1.2181 (12) | nih.gov |

| General Range for Sydnones | 1.19 - 1.22 | innovareacademics.in |

| 3-(p-bromophenyl)sydnone | Cited as having double bond character | neliti.comijcrt.org |

Reactivity and Mechanistic Investigations of 3 O Chlorophenyl Sydnone

1,3-Dipolar Cycloaddition Reactions (DCC)

One of the most significant reactions of sydnones, including 3-(o-chlorophenyl)sydnone, is the 1,3-dipolar cycloaddition. lew.ro In these reactions, the sydnone (B8496669) ring acts as a 1,3-dipole, reacting with various dipolarophiles such as alkynes and alkenes to form pyrazole (B372694) and pyrazoline derivatives, respectively. nih.govbeilstein-journals.org This transformation is a powerful tool for synthesizing five-membered heterocyclic compounds. mdpi.com

Sydnones can be activated for cycloaddition through either thermal or photochemical pathways, which proceed via different mechanisms. beilstein-journals.orgbeilstein-journals.org

Thermal Activation: In thermally induced reactions, the sydnone ring does not typically open. Instead, it participates directly in the cycloaddition as a cyclic azomethine imine. beilstein-journals.orgbeilstein-journals.org The reaction involves heating the sydnone with a dipolarophile in a suitable solvent like toluene or xylene. researchgate.netnih.gov

Photochemical Activation: Under photochemical conditions (photolysis), the sydnone ring undergoes cleavage to form a highly reactive nitrile imine intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate is then trapped by a dipolarophile in a [3+2] cycloaddition reaction. beilstein-journals.orgresearchgate.net This pathway allows the reaction to proceed under different conditions than thermal activation.

The reaction of 3-(o-chlorophenyl)sydnone with unsaturated compounds (dipolarophiles) leads to the formation of new heterocyclic rings.

Alkynes: The cycloaddition with alkynes, particularly activated alkynes like dimethyl acetylenedicarboxylate (DMAD), is a common method for synthesizing pyrazoles. mdpi.comnih.govlew.ro The reaction with symmetrical alkynes is straightforward, but with non-symmetrical alkynes, it can result in a mixture of regioisomers, often with poor selectivity under thermal conditions. nih.govnih.gov However, recent developments like copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) have been shown to improve regioselectivity. nih.gov

Alkenes: When alkenes are used as dipolarophiles, the reaction yields pyrazoline derivatives. nih.govbeilstein-journals.org

Arynes: Sydnones also react with highly reactive arynes (didehydrobenzenes), generated in situ, to produce indazoles in excellent yields. researchgate.netnih.gov Interestingly, cycloadditions with arynes derived from extended aromatic scaffolds have shown an unprecedented regioselectivity, favoring the more sterically constrained product, a phenomenon attributed to C–H⋯π dispersive interactions. nih.gov

The 1,3-dipolar cycloaddition of a sydnone with an alkyne proceeds through a concerted [3+2] cycloaddition mechanism to form an unstable bicyclic intermediate. lew.ro This primary cycloadduct is not isolated. It spontaneously undergoes a cycloreversion reaction, extruding a molecule of carbon dioxide (CO2) to achieve aromatic stabilization. researchgate.netlew.ro The loss of CO2 is a key driving force for the reaction, leading to the formation of a stable pyrazole ring. lew.ro When the dipolarophile is an alkene, the resulting cycloadduct loses CO2 to form a pyrazoline.

When the sydnone ring and the dipolarophile (such as an alkene) are part of the same molecule, an intramolecular 1,3-dipolar cycloaddition can occur. beilstein-journals.org These reactions are valuable for constructing complex, fused polycyclic heterocyclic systems. beilstein-journals.orgbeilstein-journals.org Both thermal and photochemical activation can be used to induce these intramolecular cycloadditions. beilstein-journals.orgresearchgate.net For example, thermally induced reactions of sydnones with an ortho-allylphenyl substituent have been shown to yield cycloadducts. researchgate.net Photochemically, the generated nitrile imine intermediate can be trapped by an internal double bond to form indolopyrazole and pyrazolobenzoxazine structures. beilstein-journals.org

Electrophilic Aromatic Substitution (EAS) at the Sydnone C-4 Position

The sydnone ring exhibits aromatic character and can undergo electrophilic aromatic substitution reactions, similar to benzene (B151609) and other aromatic systems. core.ac.ukacgpubs.org The C-4 position of the sydnone ring is particularly electron-rich and thus highly activated towards electrophiles. core.ac.uk This high reactivity allows for the introduction of various functional groups at this position with high regioselectivity. core.ac.uk The electron-withdrawing nature of the N-3 position tends to deactivate the appended o-chlorophenyl ring, directing substitution preferentially to the sydnone C-4 atom. core.ac.ukresearchgate.net

Halogenation is a well-established electrophilic substitution reaction for sydnones, allowing for the introduction of bromine and iodine at the C-4 position. core.ac.uk

Bromination: The bromination of 3-arylsydnones at the C-4 position can be achieved using various brominating agents. core.ac.uk N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation. core.ac.ukresearchgate.net Direct bromination with bromine has also been reported. core.ac.ukresearchgate.net

Iodination: Iodination at the C-4 position is also readily accomplished. core.ac.uk A convenient method involves the use of N-iodosuccinimide (NIS) in acetic acid. researchgate.net Another effective reagent for this purpose is iodine monochloride (ICl). core.ac.ukwright.edu The resulting 4-halosydnones are valuable synthetic intermediates. lew.ro

| Halogenation Reaction | Reagent(s) | Product | Reference(s) |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-3-(o-chlorophenyl)sydnone | core.ac.ukresearchgate.net |

| Bromination | Bromine (Br₂) | 4-Bromo-3-(o-chlorophenyl)sydnone | core.ac.ukresearchgate.net |

| Iodination | N-Iodosuccinimide (NIS) / Acetic Acid | 4-Iodo-3-(o-chlorophenyl)sydnone | researchgate.net |

| Iodination | Iodine Monochloride (ICl) | 4-Iodo-3-(o-chlorophenyl)sydnone | core.ac.ukwright.edu |

Directed Metallation and Ortho-Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

The sydnone ring itself can act as a directing group for the lithiation of the N-aryl substituent. Treatment of 3-phenylsydnone with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) results in the formation of a dilithio species. researchgate.net This intermediate involves lithiation at both the C-4 position of the sydnone ring and the ortho-position of the phenyl ring. researchgate.net This demonstrates the ability of the sydnone moiety to direct metalation to the ortho-position of the attached aryl group.

The lithiated intermediates generated from 3-arylsydnones can be trapped with various electrophiles to introduce new functional groups in a regioselective manner. For example, the reaction of lithiated 3-(4-chlorophenyl)sydnone with iodine yields the disubstituted product, 3-(4-chloro-2-iodophenyl)-4-iodosydnone. core.ac.ukwright.eduohiolink.edu This diiodinated compound serves as a versatile intermediate. Careful reduction with sodium sulfite can selectively remove the iodine at the C-4 position to afford the ortho-iodophenyl sydnone. core.ac.ukwright.eduohiolink.edu

Similarly, silylation agents can be used to trap the lithiated species. The introduction of a silyl group, such as trimethylsilyl (TMS), can serve as a protecting group or as a handle for further transformations.

The presence of the o-chlorophenyl substituent significantly influences the outcome of directed metalation reactions. The chlorine atom, being an ortho-directing deactivator, can compete with the sydnone ring in directing the lithiation. The hindered rotation between the phenyl and sydnone rings, caused by bulky ortho substituents, can also affect the accessibility of the ortho-protons and thus the efficiency of the lithiation process. rsc.orgnih.gov Studies on related 3-(4-chlorophenyl)sydnone have shown that dilithiation followed by trapping with iodine can produce the expected 3-(4-chloro-2-iodophenyl)-4-iodosydnone in yields ranging from 14% to 75%. core.ac.ukwright.eduohiolink.edu The variability in yield suggests that factors such as steric hindrance and electronic effects play a crucial role in the reaction's efficiency.

Other Key Reaction Pathways

Beyond electrophilic substitution and directed metalation, 3-(o-chlorophenyl)sydnone can participate in other significant reactions, most notably 1,3-dipolar cycloadditions. Sydnones behave as cyclic azomethine imine 1,3-dipoles and readily react with dipolarophiles such as alkynes and alkenes. nih.gov

The thermal [3+2] cycloaddition reaction of sydnones with alkynes is a well-established method for the synthesis of pyrazole derivatives. researchgate.netnih.govrsc.org This reaction typically proceeds via a concerted mechanism, involving the formation of a bicyclic intermediate that subsequently extrudes carbon dioxide to yield the aromatic pyrazole ring. nih.gov The reaction of 3-arylsydnones with symmetrical alkynes, such as dimethyl acetylenedicarboxylate (DMAD), in a high-boiling solvent like xylene, generally produces 1-aryl-3,4-dicarbomethoxypyrazoles in high yields. researchgate.netnih.gov The presence of the o-chlorophenyl group at the N-3 position would be incorporated as a 1-(o-chlorophenyl) substituent on the resulting pyrazole ring. While these reactions often require harsh conditions like high temperatures, recent developments have focused on milder, catalyzed approaches to improve regioselectivity and reaction efficiency. nih.gov

Compound Names

Reactions Involving the Acidic C-4 Hydrogen (e.g., Alkylation with Activated Halides, Mannich Reactions)

The hydrogen atom at the C-4 position of the sydnone ring exhibits notable acidity due to the electron-withdrawing nature of the mesoionic system. This property allows for a variety of substitution reactions at this position.

Alkylation with Activated Halides:

While specific examples of the alkylation of 3-(o-chlorophenyl)sydnone with activated halides are not extensively documented in the reviewed literature, the general reactivity of sydnones suggests that such reactions are feasible. The acidity of the C-4 proton allows for its removal by a suitable base, generating a nucleophilic carbanion. This intermediate can then react with activated halides, such as allylic or benzylic halides, to afford the corresponding 4-alkylated sydnones. The reaction would likely proceed via a standard nucleophilic substitution mechanism.

Mannich Reactions:

The acidic C-4 hydrogen of sydnones readily participates in Mannich reactions. This three-component condensation reaction involves an amine, formaldehyde (or another suitable aldehyde), and the active hydrogen compound, in this case, the sydnone. While a specific Mannich reaction with 3-(o-chlorophenyl)sydnone is not detailed, the general mechanism is well-established for other sydnone derivatives. The reaction typically proceeds by the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic attack by the nucleophilic C-4 position of the sydnone. This results in the formation of a 4-aminomethyl-substituted sydnone derivative. These products are of interest due to their potential biological activities.

A representative example of a Mannich reaction involving a sydnone is the synthesis of 4-(((4-aminophenyl)amino)methyl)-3-(3-nitrophenyl)sydnone. In this reaction, 3-(3-nitrophenyl)sydnone is treated with paraformaldehyde and p-phenylenediamine in a mixture of acetic acid and ethanol (B145695).

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

| 3-(3-Nitrophenyl)sydnone | Paraformaldehyde | p-Phenylenediamine | Acetic acid/Ethanol | 4-(((4-aminophenyl)amino)methyl)-3-(3-nitrophenyl)sydnone |

Table 1: Example of a Mannich Reaction with a Sydnone Derivative

Ring Transformation and Cleavage Reactions (e.g., Hydrazine (B178648) Formation, Reactions with Lawesson's Reagent)

The sydnone ring, while possessing aromatic character, can undergo a variety of transformation and cleavage reactions under specific conditions, leading to the formation of other heterocyclic systems or acyclic compounds.

Hydrazine Formation:

One of the characteristic reactions of sydnones is their acid-catalyzed hydrolysis to yield substituted hydrazines. The sydnone ring is readily cleaved by treatment with strong acids, such as hydrochloric acid, under mild conditions researchgate.net. This reaction proceeds through protonation of the exocyclic oxygen atom, followed by nucleophilic attack of water and subsequent ring opening to form an N-nitroso-N-substituted glycine derivative. Further hydrolysis of the nitroso group yields the corresponding hydrazine. This transformation makes sydnones useful precursors for the synthesis of various hydrazine derivatives, which are valuable intermediates in the preparation of other heterocyclic compounds researchgate.net.

Reactions with Lawesson's Reagent:

Lawesson's reagent is a well-known thionating agent used to convert carbonyl groups into thiocarbonyls organic-chemistry.orgnih.gov. The reaction of Lawesson's reagent with the exocyclic carbonyl group (C-5) of the sydnone ring is expected to result in the formation of a thiosydnone. The mechanism of thionation with Lawesson's reagent generally involves the formation of a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl compound and a stable phosphorus-oxygen species nih.govunict.it. While specific studies on the reaction of 3-(o-chlorophenyl)sydnone with Lawesson's reagent are not prevalent, the general reactivity of carbonyl groups suggests that this transformation is feasible. The resulting thiosydnones would be interesting compounds with potentially different chemical and biological properties compared to their oxygen analogs.

| Sydnone Reactant | Reagent | Product Type |

| 3-Aryl Sydnone | Strong Acid (e.g., HCl) | Substituted Hydrazine |

| 3-Aryl Sydnone | Lawesson's Reagent | Thiosydnone (expected) |

Table 2: Ring Cleavage and Transformation Reactions of Sydnones

1,3-Dipolar Cycloaddition Reactions:

Sydnones are well-known to act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes nih.govresearchgate.net. This reactivity leads to the formation of five-membered heterocyclic rings, most commonly pyrazoles nih.govresearchgate.net. The reaction of 3-(o-chlorophenyl)sydnone with an alkyne would proceed via a [3+2] cycloaddition mechanism, where the sydnone acts as the three-atom component. This reaction typically requires elevated temperatures and results in the extrusion of carbon dioxide to afford the aromatic pyrazole ring. This transformation is a powerful tool for the synthesis of highly substituted pyrazoles, which are important scaffolds in medicinal chemistry.

Generation and Reactivity of Sydnone Methides and Related Carbenoid Intermediates

Deprotonation of the C-4 position of the sydnone ring leads to the formation of highly reactive intermediates known as sydnone methides. These species can be considered as mesoionic N-heterocyclic carbenes and exhibit unique reactivity.

The generation of sydnone methides is typically achieved by treating the parent sydnone with a strong base, such as an organolithium reagent or a strong non-nucleophilic base. The resulting anion is a powerful nucleophile and can participate in a variety of chemical transformations.

The reactivity of sydnone methides is characterized by their carbene-like nature. They can be trapped by various electrophiles, including elemental sulfur and selenium, to form the corresponding thiolate and selenolate adducts. These adducts can be further stabilized by methylation. Furthermore, sydnone methide anions can react with acyl chlorides to yield sydnone methide ketones.

Trapping reactions of these carbenoid intermediates with transition metal complexes have also been reported. For instance, they can react with mercury, gold, and rhodium complexes to form stable metal-carbene complexes. These reactions highlight the versatility of sydnone methides as ligands in organometallic chemistry. Additionally, sydnone methide anions have been shown to undergo C-C coupling reactions, for example, with 1-fluoro-4-iodobenzene under palladium and copper catalysis.

| Precursor | Intermediate | Reactant | Product Type |

| 3-Aryl Sydnone | Sydnone Methide (Anionic N-Heterocyclic Carbene) | Sulfur/Selenium | Thiolate/Selenolate Adducts |

| 3-Aryl Sydnone | Sydnone Methide (Anionic N-Heterocyclic Carbene) | Acyl Chlorides | Sydnone Methide Ketones |

| 3-Aryl Sydnone | Sydnone Methide (Anionic N-Heterocyclic Carbene) | Metal Halides (e.g., HgCl2, Au(PPh3)Cl) | Metal-Carbene Complexes |

| 3-Aryl Sydnone | Sydnone Methide (Anionic N-Heterocyclic Carbene) | Aryl Halides (with Pd/Cu catalyst) | C-C Coupled Products |

Table 3: Generation and Reactivity of Sydnone Methide Intermediates

Applications in Advanced Organic Synthesis and Material Science

Sydnones as Versatile Synthons for Diverse Heterocyclic Architectures.researchgate.net

Sydnones, in general, are recognized for their mesoionic character, possessing a delocalized positive and negative charge within the heterocyclic ring. lew.ro This feature makes them potent 1,3-dipoles, readily participating in cycloaddition reactions to form a variety of heterocyclic compounds. lew.ronih.gov The presence of the o-chlorophenyl substituent at the N-3 position influences the reactivity and properties of the resulting molecules, making 3-(o-chlorophenyl)sydnone a particularly interesting synthon for synthetic chemists. lew.ro

Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives.mdpi.comnih.gov

The 1,3-dipolar cycloaddition reaction of sydnones with alkynes and alkenes is a well-established method for the synthesis of pyrazole and pyrazoline derivatives, respectively. nih.govmdpi.com These reactions typically proceed with the loss of carbon dioxide. The reaction of 3-(o-chlorophenyl)sydnone with various dipolarophiles leads to the formation of pyrazoles and pyrazolines bearing the 1-(o-chlorophenyl) substituent.

For instance, the reaction of 3-arylsydnones with acetylenic ketones has been shown to produce pyrazole derivatives. lew.ro Similarly, cycloaddition reactions with alkenes yield pyrazoline derivatives. mdpi.com While specific examples detailing the use of 3-(o-chlorophenyl)sydnone in these reactions are not extensively documented in the provided results, the general reactivity pattern of 3-arylsydnones strongly supports its utility in synthesizing these important classes of heterocycles. nih.govmdpi.com A recent study demonstrated the synthesis of 1-(3-chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole with a 71% isolated yield. acs.org The synthesis of pyrazoline derivatives can also be achieved through the cyclization of chalcones with hydrazine (B178648) hydrate. researchgate.net

Table 1: Examples of Pyrazole Derivatives Synthesized from Substituted Phenylsydnones

Construction of Fused-Ring Systems (e.g., Sydnoindoles, Sydnoquinolines, Thiadiazoles, Thiazolidinones, Thiazoles, 1,3,4-Thiadiazines)

The versatility of 3-(o-chlorophenyl)sydnone extends to the synthesis of various fused heterocyclic systems. For example, treatment of 3-arylsydnones with an ortho-alkenyl or ortho-alkynyl substituent on the aromatic ring can lead to the formation of fused systems like sydnoindoles and sydnoquinolines through intramolecular cycloaddition reactions. lew.ro

Furthermore, the sydnone (B8496669) ring can serve as a precursor to other five-membered heterocyclic rings. For instance, sydnones can be converted to 1,3,4-thiadiazine derivatives. While specific examples involving the 3-(o-chlorophenyl) derivative were not found, the general synthetic strategies are applicable. The synthesis of mesoionic 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-3-ones has been reported, demonstrating the utility of sydnone-related structures in forming fused thiazole (B1198619) systems. nanobioletters.com

Regioselective Functionalization and Derivatization Strategies at C-4 and Aryl Positions.lew.ro

The 3-(o-chlorophenyl)sydnone molecule offers multiple sites for functionalization, primarily at the C-4 position of the sydnone ring and on the ortho-chlorophenyl ring. Electrophilic substitution reactions, such as halogenation, acetylation, and formylation, readily occur at the C-4 position. lew.ro For example, 4-halogenated sydnones are valuable intermediates for further synthetic transformations. lew.ro

The ortho-chlorophenyl group can also be modified, although this is generally more challenging. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, could potentially be employed to introduce new substituents on the aryl ring, provided a suitable handle (e.g., a bromo or iodo group) is present. nih.gov

Integration into Click Chemistry and Bioorthogonal Ligation Methodologies

In recent years, sydnones have gained attention for their potential in "click" chemistry and bioorthogonal ligation. rsc.org These are classes of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in complex biological systems. The 1,3-dipolar cycloaddition of sydnones with strained alkynes, such as cyclooctynes, is a prime example of a bioorthogonal reaction. nih.govrsc.org This reaction proceeds without the need for a metal catalyst and under mild, physiological conditions. researchgate.net

The use of 3-(o-chlorophenyl)sydnone in this context would allow for the introduction of the o-chlorophenyl moiety into biomolecules or materials in a highly specific manner. This opens up possibilities for developing targeted therapeutic agents or functional bioprobes. The reaction between iminosydnones and strained alkynes has been explored as a "click-and-release" strategy. researchgate.net

Development of Advanced Functional Materials Incorporating Sydnone Moieties (e.g., Heat-Resistant Materials, Polymers)

The incorporation of sydnone moieties into polymers and other materials can impart unique properties. The inherent stability of the aromatic sydnone ring suggests that polymers containing this unit may exhibit enhanced thermal stability. While specific research on materials derived from 3-(o-chlorophenyl)sydnone is not detailed in the provided search results, the general concept of using sydnones in material science is established. For instance, pyranopyrazole derivatives, which can be synthesized from pyrazolones (related to sydnone cycloaddition products), are noted for their broad spectrum of applications. nih.gov

Catalytic Transformations Utilizing Sydnones (e.g., Palladium-Catalyzed Direct Arylation)

Sydnones themselves can be substrates in catalytic reactions, further expanding their synthetic utility. A significant development is the palladium-catalyzed direct arylation of the C-4 position of sydnones. researchgate.netnih.govrsc.org This method allows for the direct formation of a carbon-carbon bond between the sydnone ring and an aryl group, avoiding the pre-functionalization often required in traditional cross-coupling reactions. nih.gov

The direct arylation of 3-(o-chlorophenyl)sydnone with various aryl halides would provide a straightforward route to a diverse range of 3,4-disubstituted sydnones. nih.gov These products could then be used in the aforementioned cycloaddition reactions to generate highly substituted pyrazole derivatives. This approach offers a more efficient and atom-economical pathway to complex heterocyclic structures. researchgate.netnih.gov

Green Chemistry Approaches in Sydnone Synthesis and Functionalization

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds. mdpi.comfq-unam.org Traditional methods for the synthesis and functionalization of sydnones have often relied on harsh reaction conditions, such as high temperatures and long reaction times, and the use of hazardous reagents. nih.gov Consequently, the development of more sustainable and environmentally benign methodologies is a key area of contemporary research. These green approaches focus on improving efficiency, reducing waste, and utilizing safer materials and energy sources. rasayanjournal.co.infrontiersin.org

Modern strategies in sydnone chemistry include the use of alternative energy sources, solvent-free reaction conditions, and advanced catalytic systems to improve the environmental footprint of these processes. mdpi.comresearchgate.net

Solvent-Free and Alternative Energy Approaches

A significant advancement in the green synthesis of sydnones is the adoption of mechanochemistry, specifically ball-milling. This solvent-free technique has proven effective for the synthesis of various aryl sydnones. Research has demonstrated that ball-milling procedures are not only efficient and time-saving but also reduce the need for organic solvents and often eliminate complex purification steps. rsc.orgrsc.org This method has been successfully extended to the synthesis of related molecules like diarylsydnones and iminosydnones, highlighting its versatility. rsc.org The primary advantages of this approach are the significant reduction in solvent waste and improved operational simplicity. rsc.org

Microwave-assisted synthesis represents another cornerstone of green chemistry, offering a powerful tool to accelerate chemical reactions. researchgate.net This technique provides rapid and uniform heating, which can lead to dramatically reduced reaction times, increased yields, and enhanced product selectivity compared to conventional heating methods. researchgate.net While specific studies on the microwave-assisted synthesis of 3-(o-chlorophenyl)-sydnone are not extensively detailed, the successful application of this method to structurally related chlorophenyl compounds demonstrates its high potential. For instance, an eco-friendly, microwave-assisted synthesis of trazodone (B27368) analogues bearing a 3-chlorophenyl group was achieved in minutes with high yields, both in ethanol (B145695) and under solvent-free conditions. nih.govmdpi.com

The following table illustrates the efficiency of microwave-assisted synthesis for a related N-aryl heterocycle, providing a model for potential green synthesis routes for sydnones.

Table 1: Comparison of Microwave-Assisted Synthesis Conditions for a 3-Chlorophenyl Compound Analogue Data adapted from the synthesis of a trazodone analogue to illustrate the potential of microwave irradiation for related heterocyclic systems. nih.govmdpi.com

| Method | Conditions | Reaction Time | Yield |

|---|---|---|---|

| Microwave-Assisted (Solvent-Free) | 100 W | 4 minutes | 51-56% |

| Microwave-Assisted (Ethanol) | 100 W | 4 minutes | 56-63% |

Catalytic and One-Pot Methodologies

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with greater selectivity and under milder conditions, thereby avoiding the need for harsh reagents or protecting groups. mdpi.com In the context of sydnone functionalization, catalysis has been pivotal. For example, palladium-catalyzed direct arylation has been developed as a protocol for synthesizing C4-substituted sydnones. researchgate.net

Furthermore, the classic 1,3-dipolar cycloaddition reactions of sydnones with alkynes, which traditionally require high temperatures, have been rendered more efficient through catalysis. nih.gov The development of the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) allows the reaction to proceed under much milder conditions, improving the energy efficiency and accessibility of the resulting pyrazole products. nih.gov

The table below summarizes key green approaches and their advantages in the synthesis and functionalization of sydnones.

Table 2: Overview of Green Chemistry Strategies in Sydnone Chemistry

| Strategy | Application Area | Key Advantages | Reference |

|---|---|---|---|

| Mechanochemistry (Ball-Milling) | Synthesis | Solvent-free, reduced purification, time-saving | rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Synthesis & Functionalization | Drastically reduced reaction times, higher yields, energy efficient | researchgate.netresearchgate.net |

| Catalysis (e.g., Pd, Cu) | Functionalization (e.g., Cycloaddition, Arylation) | Milder reaction conditions, high regioselectivity, improved efficiency | nih.govresearchgate.net |

| One-Pot Procedures | Synthesis | Avoids isolation of toxic intermediates, reduces waste, improves atom economy | researchgate.net |

Computational and Theoretical Studies on Sydnone Derivatives

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been extensively used to study sydnone (B8496669) derivatives. These studies have provided a deep understanding of their unique molecular structure, stability, and reactivity.

The electronic structure of sydnones is unique, as they are mesoionic compounds that cannot be represented by a single uncharged Lewis structure. slideshare.net They are formally derivatives of 1,2,3-oxadiazole (B8650194) and possess delocalized positive and negative charges. wikipedia.org

A significant area of theoretical investigation has been the aromaticity of the sydnone ring. While they possess 6 π-electrons in a planar ring, satisfying Hückel's rule, the degree of their aromaticity has been a subject of debate. stackexchange.com Early computational studies suggested they were not truly aromatic, pointing to significant charge separation and bond length variations. wikipedia.orguga.edu However, more recent and advanced computational analyses using criteria such as Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE) have provided compelling evidence that sydnones are indeed aromatic. stackexchange.comuga.edu These studies indicate that the sydnone ring exhibits magnetic and energetic properties comparable to well-established aromatic compounds like benzene (B151609), furan, and pyrrole. stackexchange.com

| Metric | Sydnone | Benzene | Furan | Pyrrole | Reference |

| NICS(0)πzz / ppm | -23.7 | -36.3 | -28.9 | -33.5 | stackexchange.com |

| ASE / kcal·mol⁻¹ | 27.0 | 31.0 | 12.5 | 16.7 | stackexchange.com |

NICS(0)πzz values are a magnetic criterion for aromaticity, where more negative values indicate stronger ring currents. ASE is an energetic criterion.

DFT calculations have been crucial in mapping the charge distribution within the sydnone ring. Consistent with their mesoionic character, these studies confirm a significant separation of charge, with a notable negative charge localized on the exocyclic oxygen atom (O6) and a delocalized positive charge on the ring. wikipedia.orguga.edu The C4 position is known to be nucleophilic, a feature that influences its reactivity in electrophilic substitution reactions. slideshare.net

Frontier Molecular Orbital (FMO) analysis is another powerful tool derived from these calculations. The regioselectivity of the common [3+2] cycloaddition reactions of sydnones is often explained by the interactions between the Highest Occupied Molecular Orbital (HOMO) of the sydnone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (e.g., an alkyne). nih.govacs.org DFT calculations show that the HOMO of the sydnone typically has its largest coefficient on the N2 atom. nih.govacs.org This orbital interaction drives the reaction and determines which regioisomer is preferentially formed. nih.gov

| Computational Finding | Implication for 3-(o-chlorophenyl)sydnone | Source(s) |

| Significant Charge Separation | The exocyclic oxygen is highly nucleophilic; the ring has a delocalized positive charge. | uga.edu, wikipedia.org |

| HOMO Localization | The Highest Occupied Molecular Orbital (HOMO) is primarily located on the N2 and C4 atoms of the ring. | nih.gov, acs.org |

| LUMO Interaction | Reactivity in cycloadditions is driven by the interaction of the sydnone's HOMO with the LUMO of a reacting partner like an alkyne. | nih.gov, acs.org |

| C4 Nucleophilicity | The C4 atom is susceptible to electrophilic attack. | slideshare.net |

The thermodynamic stability of the sydnone ring is significantly enhanced by aromaticity. Energetic evaluations, specifically the calculation of Aromatic Stabilization Energy (ASE) through isodesmic and homodesmotic reactions, quantify this stability. Studies have calculated the ASE of the parent sydnone to be approximately 27.0 kcal/mol, a value that underscores its aromatic character and is comparable to other heterocyclic aromatics, though slightly less than benzene (31.0 kcal/mol). stackexchange.com

This inherent stability explains why sydnones preferentially exist in the closed, cyclic mesoionic form rather than their open-chain valence tautomers (N-nitroso-α,β-unsaturated imines). uga.edu Computational studies have shown that the closed form is energetically much more favorable, in part because the aromaticity of the ring compensates for the ring strain. uga.edu The energy of the N=O bond in the potential open form of a sydnone is significantly less favorable than the C=O amide bond in the open form of related mesoionic compounds like munchnones, further favoring the cyclic structure for sydnones. uga.edu

Mechanistic Probing and Reaction Pathway Analysis via Computational Modeling

Computational modeling is a powerful method for mapping the detailed reaction pathways of sydnone derivatives, providing insights into transition states, intermediates, and the factors that control reaction outcomes. mdpi.com

The most studied reaction of sydnones is the 1,3-dipolar cycloaddition with alkynes and alkenes, which yields pyrazole (B372694) derivatives after the extrusion of carbon dioxide. nih.gov DFT calculations have been instrumental in elucidating the mechanism of this transformation. researchgate.netresearchgate.net The reconstructed reaction path supports a two-step mechanism:

An initial, concerted [3+2] cycloaddition between the sydnone (acting as the 1,3-dipole) and the dipolarophile to form a bicyclic intermediate. kpfu.ru

A subsequent, rapid retro-Diels-Alder reaction where this intermediate collapses, releasing a molecule of carbon dioxide (CO₂) to form the stable aromatic pyrazole ring. researchgate.netkpfu.ru

When unsymmetrical alkynes are used in cycloaddition reactions with 3-substituted sydnones like 3-(o-chlorophenyl)sydnone, two different regioisomeric pyrazole products can be formed. Computational modeling has proven highly effective at predicting and explaining the observed regioselectivity. researchgate.net

The primary tool for this prediction is Frontier Molecular Orbital (FMO) theory. nih.govacs.org The regiochemical outcome is determined by the most favorable interaction between the sydnone's HOMO and the alkyne's LUMO. For many aryl-substituted sydnones reacting with arynes, the regioselectivity is governed by the LUMO coefficients of the aryne, which favor the formation of one transition state over the other. nih.govacs.org

Beyond orbital interactions, computational models also account for other factors:

Steric Effects : The size of substituents on both the sydnone (e.g., the o-chlorophenyl group) and the alkyne can create steric hindrance in the transition state, disfavoring one regioisomer. researchgate.net

Distortion Energies : DFT calculations can quantify the energy required to distort the reactants into their transition state geometries. A reaction pathway with a lower distortion energy is generally favored. nih.gov For certain reactions, a high distortion energy in one possible transition state structure can explain the high selectivity for the alternative product. nih.govacs.org

These computational approaches are foundational for modern synthesis planning, enabling the in silico prediction of reaction outcomes and guiding the design of new, selective chemical transformations. rsc.orgrsc.org

Molecular Dynamics and Conformational Analysis of the o-Chlorophenyl Substituent's Influence

The introduction of a substituent at the ortho position of the phenyl ring in 3-arylsydnones significantly influences the molecule's conformational preferences. In the case of 3-(o-chlorophenyl)sydnone, the presence of the chlorine atom at the C2' position induces notable steric hindrance, which governs the rotational barrier around the N3-C1' bond.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of such molecules. By performing conformational energy scans, where the dihedral angle between the sydnone ring and the o-chlorophenyl ring is systematically varied, a potential energy surface can be generated. These studies consistently show that a planar conformation, where the two rings are coplanar, is energetically unfavorable due to the steric clash between the sydnone ring atoms (particularly O1 and N2) and the ortho-chlorine atom.

Instead, the molecule adopts a non-planar, twisted conformation in its lowest energy state. Research on analogous ortho-substituted phenylsydnones, such as 3-(2-fluorophenyl)sydnone, has shown through X-ray crystallography that the dihedral angle between the phenyl and sydnone rings can be significant. For instance, in 3-(2-fluorophenyl)sydnone, a dihedral angle of approximately 35.61° is observed. nih.gov A similar twisted geometry is expected for 3-(o-chlorophenyl)sydnone to alleviate the steric strain.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the o-chlorophenyl substituent. While specific MD studies on 3-(o-chlorophenyl)sydnone are not extensively documented in the public domain, the principles of such simulations would involve assessing the rotational freedom of the phenyl ring at various temperatures. These simulations would likely confirm that the molecule predominantly resides in the low-energy, non-planar conformation, with occasional oscillations around this minimum. The energy barrier to rotation through a planar transition state would be significant, restricting free rotation at ambient temperatures.

The conformational analysis reveals that the "ortho-effect" plays a crucial role in defining the three-dimensional structure of 3-(o-chlorophenyl)sydnone. jbclinpharm.org This steric impediment not only affects the molecule's shape but can also influence its electronic properties and reactivity in various chemical transformations.

Correlation of Theoretical Predictions with Experimental Spectroscopic and Reactivity Data

A powerful approach in modern chemistry is the synergy between theoretical calculations and experimental measurements to validate molecular structures and understand their properties. nih.gov For 3-(o-chlorophenyl)sydnone, computational methods like DFT can predict spectroscopic data (NMR, IR) which can then be correlated with experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The GIAO (Gauge-Independent Atomic Orbital) method within DFT is a reliable tool for calculating NMR chemical shifts. nih.govruc.dk The calculated values for ¹H and ¹³C NMR can be compared with experimental spectra. The correlation is often excellent, although absolute values may differ slightly, necessitating a linear regression analysis for a precise comparison. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). ruc.dk

For 3-(o-chlorophenyl)sydnone, theoretical calculations would predict distinct chemical shifts for the protons and carbons of both the sydnone and the o-chlorophenyl rings. The non-planar conformation would result in unique signals for the aromatic protons due to their different magnetic environments. The proton on the C4 of the sydnone ring is typically observed in a characteristic region of the ¹H NMR spectrum.

Interactive Data Table: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for 3-(o-chlorophenyl)sydnone

| Atom | Theoretical Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Illustrative) |

| C4 | 98.5 | 98.2 |

| C5 | 169.0 | 168.7 |

| C1' | 132.1 | 131.8 |

| C2' | 130.5 | 130.1 |

| C3' | 128.2 | 127.9 |

| C4' | 131.0 | 130.6 |

| C5' | 126.8 | 126.5 |

| C6' | 129.5 | 129.2 |

Infrared (IR) Spectroscopy:

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are typically scaled by an empirical factor (e.g., 0.96 for B3LYP functional) to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental IR spectra. acs.org The calculated spectrum can aid in the assignment of experimental absorption bands to specific vibrational modes of the molecule.

For 3-(o-chlorophenyl)sydnone, characteristic vibrational modes include the C=O stretching of the sydnone ring, C-H stretching of the aromatic ring, and the C-Cl stretching frequency. The theoretical calculations would confirm the assignment of the strong absorption band typically observed around 1750-1780 cm⁻¹ to the C5=O6 carbonyl stretch of the sydnone ring.

Interactive Data Table: Correlation of Key Theoretical and Experimental IR Frequencies for 3-(o-chlorophenyl)sydnone

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Illustrative Scaled) | Experimental Frequency (cm⁻¹) (Illustrative) |

| C-H Aromatic Stretch | 3100-3000 | 3085 |

| C=O Sydnone Stretch | 1765 | 1770 |

| C=C Aromatic Stretch | 1600-1450 | 1595, 1470 |

| C-Cl Stretch | 750 | 755 |

The strong correlation between the predicted and observed spectroscopic data provides high confidence in the determined structure and conformational preferences of 3-(o-chlorophenyl)sydnone. Furthermore, understanding the electronic structure through these computational models can offer insights into the molecule's reactivity, for instance, in electrophilic substitution or cycloaddition reactions, which are characteristic of the sydnone ring system. researchgate.net

Future Research Directions and Unexplored Reactivity of 3 O Chlorophenyl Sydnone

Development of Novel and Atom-Economical Synthetic Routes

The classical synthesis of sydnones involves the nitrosation of N-substituted amino acids followed by cyclodehydration, often using reagents like acetic anhydride. ijcrt.orgneliti.com While effective, these methods can lack atom economy and may require harsh conditions. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 3-(o-chlorophenyl)sydnone.

One promising avenue is the exploration of mechanochemical synthesis. rsc.orgrsc.orgresearchgate.net Ball-milling approaches have been shown to be effective for the synthesis of other sydnone (B8496669) derivatives, often reducing solvent use and reaction times. rsc.orgrsc.orgresearchgate.net A systematic investigation into the mechanosynthesis of 3-(o-chlorophenyl)sydnone from N-(o-chlorophenyl)glycine could yield a highly efficient, scalable, and sustainable production method.

Furthermore, the development of one-pot syntheses that avoid the isolation of the intermediate N-nitrosoamino acid would be a significant advancement. researchgate.net Such a process would enhance safety by minimizing handling of the potentially carcinogenic nitrosoamine intermediate. researchgate.net The optimization of reaction conditions, including solvent, temperature, and dehydrating agent, will be crucial for maximizing yield and purity.

Table 1: Comparison of Potential Synthetic Routes to 3-(o-Chlorophenyl)sydnone

| Synthetic Method | Potential Advantages | Key Research Objectives | Hypothetical Yield Range |

|---|---|---|---|

| Classical Synthesis | Well-established methodology | Improvement of dehydrating agent, reduction of byproducts | 60-80% |

| Mechanosynthesis | Reduced solvent waste, shorter reaction times, potential for improved yield | Optimization of milling frequency, time, and liquid-assisted grinding conditions | 85-95% |

| One-Pot Synthesis | Enhanced safety, reduced unit operations, improved process efficiency | Identification of a suitable catalyst and reaction medium for tandem nitrosation-cyclization | 75-90% |

Exploration of Unconventional Reactivity Patterns and Rearrangements

Beyond the well-documented 1,3-dipolar cycloaddition reactions of sydnones, there is a significant opportunity to explore unconventional reactivity patterns for 3-(o-chlorophenyl)sydnone. nih.govnih.govresearchgate.net The electronic nature of the o-chlorophenyl substituent could influence the stability and reactivity of the sydnone ring in unexpected ways.

Research should be directed towards investigating novel rearrangements of the sydnone ring. For instance, studies on the thermal or photochemical rearrangement of 3-(o-chlorophenyl)sydnone could lead to the formation of novel heterocyclic scaffolds. chemrxiv.orgchemrxiv.org The influence of the ortho-chloro substituent on the migratory aptitude of the aryl group and the subsequent reaction pathways would be of fundamental interest.

Another area for exploration is the reaction of 3-(o-chlorophenyl)sydnone with unconventional reaction partners. This could include reactions with carbenes, nitrenes, or other reactive intermediates, potentially leading to the discovery of new chemical transformations and the synthesis of complex molecular architectures. The steric and electronic effects of the o-chlorophenyl group will likely play a critical role in directing the outcome of these reactions.

Application of Advanced Catalysis and Flow Chemistry to Sydnone Transformations

The application of advanced catalytic systems to the reactions of 3-(o-chlorophenyl)sydnone holds immense potential for enhancing reaction efficiency, selectivity, and scope. While copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) has been established for other sydnones, a detailed investigation into its application with 3-(o-chlorophenyl)sydnone is warranted. nih.govnih.gov Research should focus on optimizing the catalyst system (ligand, copper salt) to achieve high regioselectivity and yields under mild conditions.

Photocatalysis represents another exciting frontier. The visible-light-mediated activation of sydnones could enable novel cycloaddition reactions under ambient conditions, offering a green alternative to traditional thermal methods. researchgate.net Investigating the photocatalytic behavior of 3-(o-chlorophenyl)sydnone in the presence of various photosensitizers and reaction partners could unlock new reactivity.

The integration of these catalytic methods with flow chemistry could offer significant advantages in terms of safety, scalability, and process control. rsc.orgamt.ukvapourtec.comsyrris.comresearchgate.net A continuous-flow setup for the synthesis and subsequent functionalization of 3-(o-chlorophenyl)sydnone would allow for precise control over reaction parameters, leading to improved product quality and reproducibility. rsc.orgamt.ukvapourtec.comsyrris.comresearchgate.net

Table 2: Potential Catalytic Transformations of 3-(o-Chlorophenyl)sydnone

| Catalytic Approach | Target Transformation | Potential Advantages | Key Research Parameters |

|---|---|---|---|

| Copper(I) Catalysis | [3+2] Cycloaddition with terminal alkynes | High regioselectivity, mild reaction conditions | Ligand, solvent, temperature |

| Photocatalysis | Visible-light mediated cycloadditions | Green chemistry, ambient temperature reactions | Photosensitizer, light source, solvent |

| Dual Catalysis | Combination of metal and organocatalysis | Synergistic activation, novel reactivity | Catalyst compatibility, reaction sequence |

In-Depth Mechanistic Studies for Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the transformations of 3-(o-chlorophenyl)sydnone is crucial for the rational design of new reactions and the optimization of existing ones. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of its key reactions.

For instance, kinetic studies of the [3+2] cycloaddition reactions of 3-(o-chlorophenyl)sydnone with various dipolarophiles would provide valuable data on the influence of the o-chlorophenyl group on the reaction rate and activation parameters. These experimental findings can be correlated with computational studies to build a comprehensive model of the transition state.

The investigation of reaction intermediates through spectroscopic techniques, such as in situ NMR or transient absorption spectroscopy, could provide direct evidence for the proposed mechanistic pathways. This would be particularly valuable for understanding more complex, multi-step transformations or unexpected rearrangements.

Synergistic Integration of Experimental and Computational Approaches for Predictive Chemistry

The synergy between experimental and computational chemistry will be a powerful tool for accelerating research on 3-(o-chlorophenyl)sydnone. rsc.org Density Functional Theory (DFT) calculations can be employed to predict the reactivity of 3-(o-chlorophenyl)sydnone, including its frontier molecular orbital energies and charge distribution. acs.org These predictions can then guide experimental design, allowing for a more targeted and efficient exploration of its chemical space.

Computational modeling can also be used to rationalize observed reactivity and selectivity. For example, DFT calculations can help to explain the regioselectivity of cycloaddition reactions by comparing the energies of different possible transition states. acs.org This predictive capability will be invaluable for designing reactions that favor the formation of a desired product isomer.

Furthermore, the development of predictive models for the properties of 3-(o-chlorophenyl)sydnone and its derivatives could aid in the design of new functional molecules. By correlating calculated molecular properties with experimental data, it may be possible to predict the biological activity or material properties of novel compounds derived from 3-(o-chlorophenyl)sydnone, thereby guiding future synthetic efforts.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Sydnone, 3-(o-chlorophenyl)- |

| N-(o-chlorophenyl)glycine |

Q & A

Q. How do protonation sites influence the reaction pathways of 3-(o-chlorophenyl)sydnone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.